Edotecarin poisons the DNA topoisomerase I enzyme, a critical player in DNA replication and transcription. The diagram below illustrates this multi-step process.
Figure 1: Molecular mechanism of this compound-induced DNA damage.
The table below places this compound in context with other topoisomerase I inhibitors, highlighting its distinct characteristics.
| Inhibitor | Chemical Class | Key Features & Status |
|---|---|---|
| This compound | Indolocarbazole | Novel, non-camptothecin; more stable DNA complex; effective in some P-glycoprotein resistant cells; Investigational [4] [3] [2]. |
| Irinotecan | Camptothecin | Prodrug activated to SN-38; approved for colorectal cancer; dose-limiting toxicities include severe diarrhea and neutropenia [1] [5]. |
| Topotecan | Camptothecin | Approved for ovarian & small cell lung cancer; similar toxicity profile to irinotecan (myelosuppression) [1] [6]. |
| Exatecan | Camptothecin | Potent derivative (6x more active than SN-38); low affinity for MDR pumps; significant myelotoxicity; in Phase III trials [5]. |
Research has characterized this compound's activity across various models and in human trials.
Key experiments that elucidated this compound's mechanism and efficacy include:
Edotecarin exerts its anticancer effect by stabilizing the DNA-topoisomerase I complex. The diagram below illustrates this process and its consequences.
This compound mechanism: binding Topo I-DNA complex and inducing cell death.
This mechanism differs critically from classic Topo I poisons like camptothecin. Research indicates the DNA-Topo I complexes induced by this compound are exceptionally stable, showing minimal release even with high salt concentrations or drug dilution, unlike the more readily reversible complexes formed by camptothecin or NB-506 [1]. This compound also induces cleavage at different DNA sequences (C/T/G) compared to camptothecin (T/G/A) [1].
This compound demonstrated a broad spectrum of antitumor activity in preclinical models and showed synergistic effects with various chemotherapeutics.
| Preclinical Aspect | Findings |
|---|---|
| In Vitro/In Vivo Antitumor Activity | Growth inhibition observed in breast, cervix, lung, prostate, colon, gastric, and hepatic cancer models [2]. |
| Key Differentiating Feature | Effective against P-glycoprotein-mediated multidrug-resistant cells [2]. |
| Cell Cycle Dependence | Less cell cycle-dependent than other topoisomerase I inhibitors [2]. |
| In Vitro Synergy Demonstrated With | Cisplatin, 5-fluorouracil, etoposide, paclitaxel, doxorubicin, vincristine, camptothecin, gemcitabine [2]. |
Clinical trials have investigated this compound as both a monotherapy and in combination for advanced solid tumors.
| Clinical Aspect | Details |
|---|---|
| Clinical Trial Status | Phase 0 (0), Phase 1 (1), Phase 2 (3), Phase 3 (1), Phase 4 (0) [2]. |
| Monotherapy Activity | Shown in colorectal cancer, esophageal cancer, and other solid tumors [2]. |
| Combination Therapy (Example) | Phase I study with infusional 5-fluorouracil and leucovorin [3]. One complete response (hepatocellular carcinoma) and 7 stable diseases reported in 14 patients [3]. |
| Pharmacokinetics | Half-life of 20-25 hours; does not form active metabolites and is not a substrate for P450-mediated metabolism [2]. |
Key methodologies from foundational studies on this compound's mechanism and stability are summarized below.
1. DNA Cleavage Assay (Mechanism of Action Study) [1]
2. Kinetic Study of Hydrolysis in Aqueous Solution (Stability Study) [4]
This compound represents a distinct class of topoisomerase I inhibitor with key differentiators:
The table below summarizes the key findings from preclinical in vitro studies on edotecarin's cytotoxicity.
| Aspect | Profile / Findings |
|---|---|
| Mechanism of Action | Novel inhibitor of topoisomerase I; induces single-strand DNA cleavage more effectively than camptothecin or NB-506 and at different DNA sequences [1]. |
| Target Interaction | Forms highly stable DNA-topoisomerase I cleavable complexes; more stable than those formed with camptothecin or NB-506 [1]. |
| Cell Cycle Dependence | Antitumor activity is less cell-cycle dependent than other topoisomerase I inhibitors [1]. |
| Spectrum of Activity (In Vitro Models) | Active against a broad panel of human carcinoma cell lines, including colon (HCT-116, CRC), non-small cell lung (A427), tongue (SCC-25), and bladder (J82) [2] [1]. |
| Activity in Resistant Cells | Effective on cells that have acquired resistance related to P-glycoprotein (P-gp) [2] [1]. Resistance in some cell lines is linked to overexpression of Breast Cancer Resistance Protein (BCRP) [3]. |
| Combination Studies (In Vitro) | Shows additive effect with 5-FU on a variety of cell lines (e.g., colon, non-small cell lung, tongue, bladder) [2]. In vitro synergy also demonstrated with cisplatin, etoposide, paclitaxel, doxorubicin, vincristine, camptothecin, and gemcitabine [1]. |
This compound stabilizes the DNA-Topo I cleavable complex, preventing the religation of DNA single-strand breaks and converting them into irreversible damage during DNA replication.
The diagram illustrates the mechanism by which this compound, a topoisomerase I (TOP1) poison, causes replication-associated DNA damage. This compound stabilizes the TOP1-DNA cleavage complex (TOP1cc), which collides with the replication fork and causes irreversible double-strand breaks, triggering cell death [4].
For researchers aiming to replicate or build upon these findings, the core methodologies from the cited studies are outlined below.
This compound (formerly J-107088, PF-804950, PHA-782615) is a novel inhibitor of DNA topoisomerase I (Top1) belonging to the indolocarbazole class of compounds. Unlike the camptothecin-derived Top1 inhibitors, this compound represents a structurally distinct chemotype characterized by its complex indolocarbazole structure with sugar moieties and a unique diol substitution at the N-6 position. This structural differentiation confers several advantageous pharmacological properties, including enhanced complex stability and resistance to enzymatic inactivation. This compound has demonstrated potent antitumor activity across a broad spectrum of preclinical cancer models, including breast, cervix, pharynx, lung, prostate, colon, gastric, and hepatic carcinomas [1] [2].
The development of this compound emerged from the clinical need to overcome limitations associated with camptothecin-based Top1 inhibitors, including chemical instability of the E-ring lactone, susceptibility to multidrug resistance transporters, and dose-limiting toxicities such as neutropenia and diarrhea [3]. As a non-camptothecin Top1 inhibitor, this compound exhibits a distinct molecular interaction with the Top1-DNA complex, resulting in more stable cleavage complexes and activity against camptothecin-resistant tumor models [1] [4]. Its investigation provides valuable insights into Top1 inhibition mechanisms and offers potential therapeutic advantages for oncology drug development.
This compound (C₂₉H₂₈N₄O₁₁) has a molecular weight of 608.56 g/mol and belongs to the indolocarbazole structural class. It is structurally related to staurosporine but lacks significant protein kinase inhibitory activity, which contributes to its selective mechanism of action [1] [2]. The compound features strategic chemical modifications from the parent compound NB-506, including repositioned hydroxyl groups at the 2,10 positions and replacement of the 6-N-formyl group with a bulkier diol functionality. These modifications enhance metabolic stability by reducing susceptibility to phthalimide ring opening and glucuronidation [4].
Table 1: this compound Chemical and Development Profile
| Property Category | Specific Characteristics |
|---|---|
| Chemical Structure | Indolocarbazole class with sugar moieties |
| Molecular Formula | C₂₉H₂₈N₄O₁₁ |
| Molecular Weight | 608.56 g/mol |
| Development Status | Investigational |
| Clinical Phase | Phase II completed |
| Solubility | Poor water solubility |
| Metabolic Profile | No active metabolites, not P450 substrate |
From a development perspective, this compound remains an investigational compound that has not received regulatory approval in any jurisdiction. Clinical evaluation has included three Phase I studies and five Phase II trials across various solid tumor types [1] [2]. The drug has been administered via intravenous infusion on various schedules, with the most common being once every three weeks. The primary dose-limiting toxicities observed in clinical trials include grade 3/4 neutropenia and febrile neutropenia, with diarrhea being primarily schedule-dependent (observed mainly with twice-weekly administration) [2] [5]. The recommended Phase II dose established with a 3-week schedule is 13 mg/m², with a maximum tolerated dose of 15 mg/m² [5].
This compound functions as a topoisomerase I poison by stabilizing the covalent Top1-DNA cleavage complex (Top1cc), a transient intermediate in the normal Top1 catalytic cycle. Top1 regulates DNA supercoiling by creating single-strand breaks through a reversible transesterification reaction, allowing strand passage and religation [3] [6]. Under physiological conditions, these cleavage complexes are transient, with religation favored over cleavage. This compound specifically intercepts this cycle by binding at the enzyme-DNA interface, preventing religation and trapping the cleavage complex [1] [2].
The molecular interactions of this compound with the Top1-DNA complex differ significantly from camptothecin. Biochemical studies demonstrate that this compound induces single-strand DNA cleavage more effectively than camptothecin or NB-506 and at distinct DNA sequences [2]. The DNA-Top1 complexes induced by this compound exhibit remarkable stability, with slower dissociation kinetics compared to those stabilized by camptothecin or NB-506 [1] [4]. This enhanced stability translates to prolonged persistence of DNA damage and potentially greater antitumor activity. Furthermore, this compound's antitumor activity demonstrates reduced cell cycle dependence compared to other Top1 inhibitors, which primarily target S-phase cells [2].
The stabilization of Top1cc by this compound has critical cellular consequences. When replication forks collide with stabilized cleavage complexes, the single-strand breaks are converted to double-strand breaks, triggering DNA damage response pathways and ultimately leading to apoptotic cell death [6]. The persistence of these DNA lesions overwhelms the cellular repair capacity, making this mechanism particularly effective in rapidly dividing cancer cells.
This compound has demonstrated broad-spectrum activity against various cancer models, including those with resistance mechanisms that limit the efficacy of other Top1 inhibitors. Notably, this compound remains effective against cells that have acquired P-glycoprotein-mediated resistance, a common mechanism of multidrug resistance that often compromises camptothecin efficacy [1] [2]. Additionally, this compound exhibits in vitro synergy with numerous chemotherapeutic agents, including cisplatin, 5-fluorouracil, etoposide, paclitaxel, doxorubicin, vincristine, camptothecin, and gemcitabine [1] [2]. This synergistic potential enhances its therapeutic utility in combination regimens.
The DNA cleavage assay represents a fundamental methodology for identifying and characterizing Top1 inhibitors like this compound. This protocol utilizes uniquely 3'-radiolabeled DNA substrates and denaturing polyacrylamide gel electrophoresis to detect and quantify drug-induced stabilization of Top1-DNA cleavage complexes [3]. The assay measures the effectiveness of different compounds in stabilizing the Top1-DNA intermediate and allows direct comparison of their potency.
A variation of this assay assesses the reversibility of cleavage complexes by determining whether the inhibitor blocks the forward cleavage or religation reactions. The entire protocol can be completed within approximately two days and provides critical information about the mechanistic behavior of Top1 inhibitors [3]. The workflow begins with preparation of 3'-end-labeled DNA substrate, followed by incubation with Top1 and the test compound. The reaction products are then separated by denaturing PAGE and visualized by phosphorimaging or autoradiography to quantify the cleavage products.
More sophisticated techniques have been developed to characterize Top1 cleavage complexes in greater detail. TOP1 Covalent Adduct Detection sequencing (TOP1 CAD-Seq) represents an advanced methodology that maps genomic regions harboring catalytically engaged TOP1 [7]. This approach enables researchers to identify genomic hotspots of Top1cc formation and understand the genomic context of this compound-induced DNA damage.
The CAD-Seq protocol involves treating cells with the Top1 inhibitor (e.g., this compound) in the presence of proteasome inhibitors to prevent repair-mediated TOP1cc degradation, followed by covalent complex cross-linking, fragmentation, and immunoprecipitation with Top1-specific antibodies [7]. The recovered DNA fragments are then subjected to next-generation sequencing, allowing genome-wide mapping of Top1cc distribution. This methodology has revealed that Top1ccs are depleted from transcription start sites of active genes despite significant Top1 accumulation in these regions, suggesting efficient clearance mechanisms at sites of high torsional stress [7].
Experimental workflow for DNA cleavage complex detection.
This compound exhibits several pharmacological advantages over camptothecin-based Top1 inhibitors. Unlike camptothecins, which contain a chemically labile α-hydroxylactone E-ring that undergoes pH-dependent hydrolysis to an inactive carboxylate, this compound possesses inherent chemical stability due to its indolocarbazole structure [3]. This stability eliminates the need for prolonged infusions to maintain effective plasma concentrations and reduces albumin binding that compromises drug availability.
Another significant advantage concerns the persistence of Top1cc stabilization. Camptothecins rapidly dissociate from Top1cc, requiring continuous exposure to maintain cytotoxic DNA damage. In contrast, this compound forms exceptionally stable complexes with slower dissociation kinetics, resulting in prolonged Top1cc trapping even after drug removal [1] [2]. This prolonged activity may enhance antitumor efficacy by sustaining DNA damage despite intermittent dosing schedules. Additionally, this compound demonstrates favorable resistance profiles, remaining active against tumor models with P-glycoprotein overexpression and breast cancer resistance protein (BCRP)-mediated resistance that often confer camptothecin resistance [1] [4].
Table 2: Comparison of this compound with Camptothecin Derivatives
| Property | This compound | Camptothecins | Clinical Significance |
|---|---|---|---|
| Chemical Stability | High - stable indolocarbazole structure | Low - pH-dependent E-ring opening | This compound has more predictable pharmacokinetics |
| Top1cc Complex Stability | Highly stable with slow dissociation | Less stable with rapid dissociation | Prolonged DNA damage with this compound |
| Multidrug Resistance | Active against P-gp overexpressing cells | Susceptible to P-gp and BCRP-mediated resistance | This compound effective in resistant tumors |
| Cell Cycle Dependence | Reduced cell cycle dependence | Primarily S-phase specific | This compound may target slow-growing tumors |
| Metabolic Profile | No active metabolites, not P450 substrate | Hepatic metabolism to active/inactive metabolites | Reduced drug-drug interactions with this compound |
| Major Toxicities | Neutropenia, febrile neutropenia | Neutropenia, diarrhea | Class-effect hematological toxicity |
This compound demonstrates favorable pharmacokinetics with a terminal half-life of 20-25 hours, supporting intermittent dosing schedules [1]. Unlike many chemotherapeutic agents, this compound does not form active metabolites and is not a substrate for in vitro P450-mediated metabolism, potentially reducing the risk of drug-drug interactions in combination regimens [1] [2]. The compound achieves and maintains apparent steady-state plasma concentrations during intravenous administration across treatment cycles [5].
From a pharmacodynamic perspective, this compound's mechanistic differentiation from camptothecins is evidenced by its ability to induce DNA cleavage at distinct genomic sequences and produce more stable Top1-DNA complexes [2]. This results in a unique pattern of DNA damage that may exploit different repair vulnerabilities in cancer cells. The molecular basis for these differences likely stems from this compound's alternative binding mode within the Top1-DNA complex, engaging different amino acid residues and DNA bases compared to camptothecin [3] [6].
This compound has demonstrated broad-spectrum antitumor activity in diverse preclinical models. In human tumor xenografts implanted in nude mice, this compound produced significant growth inhibition across all 30 cell lines tested, with complete tumor regression observed in 24 models at the maximum tolerated dose of 1 mg/kg/day [4]. The compound exhibited particular efficacy against LX-1 and PC-3 xenografts, supporting its potential application in various solid tumors [4].
Combination studies have revealed synergistic interactions between this compound and conventional chemotherapeutic agents. In xenograft models of colon cancer, this compound demonstrated enhanced efficacy when combined with standard regimens and other topoisomerase inhibitors, as well as with novel targeted agents such as the multitargeted tyrosine kinase inhibitor SU11248 [5]. Schedule optimization studies indicated that the highest improvement in antitumor activity occurred when 5-fluorouracil was administered 72-96 hours after this compound, highlighting the importance of temporal sequencing in combination therapy design [5].
Phase I clinical trials established the safety profile and recommended Phase II dose of this compound. In a study employing a once-every-3-weeks schedule, the maximum tolerated dose was determined to be 15 mg/m², with the recommended Phase II dose set at 13 mg/m² [5]. The primary dose-limiting toxicities were grade 3/4 neutropenia and febrile neutropenia, while non-hematological toxicities were generally manageable [2] [5].
Phase II evaluations have explored this compound's efficacy in various solid tumors. In patients with irinotecan- or 5-FU-refractory colorectal cancer, objective responses were observed in irinotecan-naive, 5-FU refractory patients, but not in irinotecan-refractory patients, suggesting potential cross-resistance with irinotecan [4]. Encouraging activity has also been reported in other malignancies, including a case of long-lasting partial regression of glioblastoma multiforme achieved with this compound monotherapy [1]. A Phase I study combining this compound with infusional 5-fluorouracil and leucovorin reported one confirmed complete response in a patient with hepatocellular carcinoma and seven stable disease responses among 14 treated patients [5].
Cellular pathway of this compound-induced DNA damage and cell death.
This compound serves as both an investigational therapeutic and a valuable research tool for understanding Top1 biology and DNA damage response. Its distinct mechanism of action provides insights into alternative approaches for targeting Top1 beyond the camptothecin scaffold. Furthermore, this compound's unique properties enable investigation of cellular repair pathways for Top1cc, including the TDP1 and endonuclease-mediated repair mechanisms [6].
Emerging research has identified epigenetic factors that influence cellular sensitivity to Top1 inhibitors like this compound. Recent studies demonstrate that the histone variant macroH2A1.1 facilitates TOP1cc repair through PARP-dependent recruitment of repair factors, and impaired macroH2A1.1 splicing predicts increased sensitivity to Top1 poisons in breast cancer cells [7]. This suggests that macroH2A1 alternative splicing may serve as both a biomarker for this compound response and a potential therapeutic target for combination strategies.
Future development of this compound may focus on biomarker-driven patient selection and rational combination therapies based on synthetic lethal interactions. The integration of this compound with PARP inhibitors, DNA damage response modifiers, or epigenetic therapies represents a promising direction for enhancing its therapeutic index. Additionally, formulation advances to improve solubility and delivery may further optimize the clinical utility of this distinctive Top1 inhibitor.
This compound represents a mechanistically distinct Top1 inhibitor with several pharmacological advantages over camptothecin derivatives. Its ability to form highly stable cleavage complexes, activity against multidrug-resistant models, and favorable metabolic profile support its continued investigation as an anticancer agent. The compound has demonstrated promising antitumor activity in preclinical models and early clinical trials, particularly in combination with established chemotherapeutic agents.
While specific quantitative data from animal models (like mice, rats, or dogs) is not available in the search results, the following table summarizes key pharmacokinetic parameters from phase I human studies, which are often the goal of animal model predictions [1] [2]:
| Parameter | Details / Value (in humans) |
|---|---|
| Administration | Intravenous (IV) infusion (1-hour or 2-hour) [3] [1]. |
| Recommended Phase II Dose | 13 mg/m² every 21 days [2]. |
| Peak Plasma Concentration (Cmax) | At 13 mg/m² dose: 103 ± 17 ng/mL [1]. |
| Half-life (t₁/₂) | 20 to 25 hours [4] [1]. |
| Metabolism | Does not form active metabolites and is not a substrate for in vitro P450-mediated metabolism [3] [4]. |
| Route of Elimination | Renal excretion is minimal (approximately 1.4% to 8% of the dose recovered as unchanged drug in urine) [1] [2]. |
| Protein Binding | Information not available in search results. |
| Volume of Distribution | Information not available in search results. |
The pharmacological activity of Edotecarin can be visualized in the following pathway. This diagram is based on its known mechanism as a topoisomerase I inhibitor [3] [4].
Here are the methodologies used in the key clinical pharmacokinetic studies:
Although direct animal model data is unavailable, the search results provide context on the challenges and goals of cross-species pharmacokinetic studies:
The table below summarizes the key information available on this compound.
| Aspect | Details |
|---|---|
| Drug Type | Small molecule drug, novel inhibitor of Topoisomerase I (Topo I) [1] [2]. |
| Chemical Class | Indolocarbazole derivative (PHA-782615, J-107088) [2]. |
| Primary Mechanism | Induces single-strand DNA breaks more effectively than camptothecin (CPT) and stabilizes the DNA-Topo I cleavage complex more stably than CPT or NB-506 [2]. |
| Key Differentiator | Antitumor activity is less dependent on the cell cycle phase compared to other Topo I inhibitors. It is not a substrate for P-glycoprotein, making it effective against some resistant cancers [2]. |
| Highest Development Phase | Phase 3 (Discontinued) [1]. |
Although data on this compound is missing, recent studies on other Topo I inhibitors provide robust methodological frameworks that can be adapted. The workflow below summarizes a typical computational and experimental protocol for validating a Topo I inhibitor.
A typical workflow for computational and experimental validation of a Topo I inhibitor [3] [4] [5].
To overcome the lack of specific data on this compound, you could pursue the following paths:
The table below summarizes the core methodologies and findings from a dedicated molecular modeling study on Edotecarin [1].
| Aspect of Analysis | Methodology / Key Finding |
|---|---|
| Initial Conformation Analysis | Performed with the PM3 semi-empirical method; identified six stable conformers. |
| DFT Optimization | Used DFT/B3LYP functional with the 6-31++G(d,p) basis set on the lowest-energy conformer. |
| Electronic Properties | Calculated HOMO-LUMO orbitals and Molecular Electrostatic Potential (MEP) at the same DFT level. |
| Molecular Docking Targets | DNA, Topoisomerase I, DNA-Topoisomerase I complex, α5β1 and αIIbβ3 integrins. |
The study followed a logical sequence from initial structure preparation to the final prediction of biological interactions. The workflow can be visualized as follows:
The following table summarizes key preclinical findings on edotecarin's efficacy in models with specific resistance mechanisms:
| Resistance Mechanism | Experimental Model | Key Finding on this compound Activity | Significance / Implication |
|---|---|---|---|
| P-glycoprotein (P-gp) Overexpression [1] [2] | Human tumor xenografts in mice; Various cancer cell lines | Active against tumor xenografts and cell lines that overexpressed P-gp [1] [2]. | Not a substrate for P-gp-mediated efflux; potential for treating P-gp-mediated multidrug-resistant cancers [1] [2]. |
| Breast Cancer Resistance Protein (BCRP) Overexpression [1] | Resistant cell lines | Cell lines showing resistance and overexpression of BCRP exhibited enhanced drug efflux [1]. | Activity may be compromised in BCRP-overexpressing cells; contrast with its effectiveness in P-gp models [1]. |
This compound is an indolocarbazole derivative that potently inhibits topoisomerase I [1] [3]. Its mechanism and relationship to resistance are shown below:
This compound mechanism and resistance: stabilizes Topo I-DNA complexes, causing lethal DNA damage. Effective against P-gp-mediated resistance, but BCRP overexpression can cause resistance.
Key experimental findings and methodologies from preclinical studies provide evidence for this compound's activity.
This compound is a promising candidate for treating cancers with multidrug resistance, particularly where P-glycoprotein is a factor. Its distinct structure and mechanism may help overcome limitations of camptothecin-derived drugs [1] [3] [2]. Activity may be reduced in cancers with high BCRP expression [1]. Clinical development was halted after a Phase III trial showed no significant benefit over standard care in glioblastoma [5], but the preclinical data on multidrug resistance remains valuable for future drug design.
Edotecarin (J-107088) is a novel topoisomerase I (Topo I) inhibitor derived from the indolocarbazole anti-tumor agent NB-506. It functions by inducing highly stable single-strand DNA cleavage complexes, leading to DNA damage and apoptosis in cancer cells [1]. Preclinical studies demonstrated that this compound has a broad spectrum of anti-tumor activity and exhibits an additive effect when combined with 5-FU in various cancer cell lines, including colon, non-small cell lung, and tongue carcinomas [1]. Unlike other Topo I inhibitors, this compound's activity is less cell-cycle dependent, it is not a substrate for P-glycoprotein-mediated resistance, and it does not require metabolic activation [1]. This provided a strong rationale for its clinical evaluation in combination with the established regimen of infusional 5-FU and leucovorin.
The key quantitative findings from the Phase I dose-escalation study are summarized in the following tables for easy comparison.
Table 1: Administered Drug Doses and Schedules
| Drug | Dose and Route | Dosing Schedule | Cycle Length |
|---|---|---|---|
| This compound | X mg/m² IV over 1 hour | Day 1 | Every 2 weeks |
| Leucovorin (LV) | 200 mg/m² IV over 2 hours | Day 1 | Every 2 weeks |
| 5-Fluorouracil (5-FU) | 2400 mg/m² continuous IV infusion over 46 hours | Day 1 | Every 2 weeks |
Note: 'X' represents the this compound dose level assigned per cohort (starting dose was 6 mg/m²). The original 5-FU bolus (400 mg/m²) was removed via a protocol amendment due to toxicity [1].
Table 2: Patient Demographics and Treatment Exposure
| Parameter | Result (N=14) |
|---|---|
| Total Patients | 14 |
| Gender (Male/Female) | 10 / 4 |
| Total Cycles Administered | 90 |
| Cycles per Patient (Range) | 3 - 18 |
| This compound Dose Levels Explored | 6 mg/m² and 8 mg/m² |
Table 3: Efficacy Outcomes (N=14)
| Response Category | Number of Patients |
|---|---|
| Complete Response (CR) | 1 (confirmed in hepatocellular carcinoma) |
| Stable Disease (SD) | 7 |
| Objective Response Rate (ORR) | 7.1% |
Table 4: Dose-Limiting Toxicities (DLTs) in Cycle 1
| DLT Category | Number of Patients (N=14) |
|---|---|
| Patients with any DLT | 5 |
| Neutropenia (All DLTs) | 5 |
| Febrile Neutropenia | Included in neutropenia DLTs |
| Non-Hematological DLTs | None reported as DLTs |
This section outlines the detailed methodology from the Phase I clinical trial, which can be adapted as a reference for similar combination studies.
The following workflow diagram illustrates the sequence and timing of drug administration on Day 1 of each cycle.
The synergistic effect of this combination is rooted in the complementary mechanisms of action of the individual drugs, as illustrated below.
This Phase I study established a feasible protocol for combining this compound with infusional 5-FU and leucovorin. The promising anti-tumor activity, including a complete response in a patient with hepatocellular carcinoma, warrants further investigation [1]. However, researchers should note that the primary challenge is the management of hematological toxicity, particularly neutropenia. Future studies may need to consider:
The provided tables, protocols, and diagrams offer a comprehensive toolkit for scientists aiming to design subsequent clinical trials with this or similar combination regimens.
The tables below summarize the key administration details from phase I studies.
Table 1: Dosing Regimens and Schedules
| Parameter | Protocol 1: Two-Week Cycle (Combination Therapy) | Protocol 2: Three-Week Cycle (Monotherapy) |
|---|---|---|
| Indication | Advanced solid tumors (in combination with 5-FU/LV) [1] | Advanced solid tumors (monotherapy) [2] [3] |
| Recommended Phase II Dose | Not formally declared (6 and 8 mg/m² explored) [1] | 13 mg/m² [2] [3] |
| Cycle Frequency | Every 2 weeks [1] | Every 21 days [2] [3] |
| Edotecarin Administration | 1-hour IV infusion [1] | 2-hour IV infusion [2] [3] |
| Pre-medications / Combination Drugs | Followed by LV (200 mg/m² IV over 2h) and 5-FU (2400 mg/m² IV over 46h). A 5-FU bolus was removed after protocol amendment [1] | None specified (monotherapy study) [3] |
Table 2: Safety and Pharmacokinetic Profile
| Category | Details |
|---|---|
| Dose-Limiting Toxicity (DLT) | Neutropenia was the primary DLT in both combination and monotherapy studies. In the 3-week monotherapy schedule, other DLTs included grade 3 nausea, vomiting, headache, fatigue, and febrile neutropenia [1] [2] [3]. |
| Other Common Toxicities | Nausea, fatigue, anorexia, vomiting, fever, thrombocytopenia, leukopenia, and anemia [3]. Notably, severe diarrhea was not frequently reported [3]. |
| Pharmacokinetics | Plasma concentrations rose rapidly during infusion and decreased steeply afterward. The mean apparent plasma half-life was approximately 20 hours. Renal excretion was minimal (3-8% of the dose) [2] [3]. |
The following diagram illustrates the decision-making workflow for the administration protocol based on the clinical trial data.
While clinical administration protocols are established, you may require methodologies for foundational in vitro studies. The workflow below outlines key experiments for assessing this compound's mechanism of action and additive effects, as suggested by preclinical data [1].
This compound (J-107088, PF-804950) is a potent, novel indolocarbazole topoisomerase I inhibitor [1]. Unlike camptothecin-derived agents, this compound induces more stable DNA-topoisomerase I complexes and causes single-strand DNA breaks at different sequences, leading to replication inhibition and tumor cell death [1]. Its antitumor activity is less cell-cycle dependent, and it remains effective against tumors with P-glycoprotein-mediated resistance [2] [1]. Preclinical studies show this compound is active against breast, cervix, pharynx, lung, prostate, colon, gastric, and hepatic cancer models [1].
This compound demonstrates significant antitumor activity as a single agent and in combination therapy in breast cancer xenograft models. Key quantitative data is summarized below.
Table 1: Single-Agent this compound Efficacy in SKBR-3 Xenograft Model
| Route & Schedule | Effective Doses | Tumor Growth Delay vs. Control | Toxicity (Body Weight Loss) |
|---|---|---|---|
| Intravenous, single dose | 30 mg/kg, 150 mg/kg | Significant activity observed [2] | No major toxicities [2] |
| Intravenous, weekly | 30 mg/kg, 150 mg/kg | Significant activity observed [2] | No major toxicities [2] |
| Intravenous, daily x10 | 15 mg/kg | N/A (Regimen poorly tolerated) [2] | Significant toxicity [2] |
Table 2: this compound in Combination Therapy
| Combination Partner | This compound Dose | Schedule Sequence | Effect in SKBR-3 Model | Tolerability |
|---|---|---|---|---|
| Docetaxel | 3 mg/kg, 30 mg/kg | After docetaxel | Tumor growth delay greater than either agent alone [2] | No toxicity (body weight reduction <20%) [2] |
| Capecitabine | 3 mg/kg | N/S | More than additive effect [2] | Well tolerated [2] |
| Capecitabine | 30 mg/kg | N/S | Lethal [2] | Not tolerated [2] |
Additional Model Efficacy: this compound also showed potent activity against MX-1 human breast carcinoma xenografts, MMTv-v-Ha-ras driven mouse breast tumors, and chemically induced rat mammary tumors [2].
This compound's mechanism and the flow of a xenograft study can be visualized in the following diagrams.
Diagram 1: this compound's Molecular Mechanism and Role in Breast Cancer Signaling
Diagram 2: In Vivo Xenograft Study Workflow
Topoisomerase I (Top1) is a proven molecular target for cancer therapeutics, and drugs like Edotecarin function as Top1 inhibitors [1]. The following diagram outlines the fundamental mechanism by which these inhibitors cause cancer cell death.
This mechanism is supported by research showing that higher baseline levels of Top1 in tumors can lead to the formation of more double-strand breaks and greater cell death upon treatment with a Top1 inhibitor [1].
Here is a comprehensive protocol for evaluating a Top1 inhibitor like this compound in an HCT-116 xenograft model, synthesized from general methodologies [2] [3].
Volume = (length × width²) / 2.The following assays are critical for evaluating drug efficacy and mechanism of action.
| Assay Type | Key Purpose | Methodology Summary | Relevant Measurements |
|---|---|---|---|
| Top1 Immunoassay [1] | Quantify target engagement and PD response. | Homogenize tumor tissue. Use a validated two-site enzyme chemiluminescent immunoassay to measure total Top1 levels. | Baseline Top1 levels; Decrease in Top1 post-treatment (maximal at 4-7 hours). |
| Flow Cytometry [4] | Analyze cell cycle distribution and apoptosis. | Create a single-cell suspension from tumors. Stain DNA with Propidium Iodide (PI). Analyze using a flow cytometer and software (e.g., ModFit). | Cell cycle phase percentages (G1, S, G2/M); Sub-G1 peak (indicative of apoptosis). |
| Histology (H&E Staining) [2] | Assess tumor morphology and architecture. | Fix tissue in PFA, embed in paraffin, section, and stain with Hematoxylin and Eosin. | Presence of cancer cells; general tissue and nuclear morphology. |
| Western Blotting [3] | Investigate changes in signaling pathways. | Extract protein from tumor tissues, separate by SDS-PAGE, transfer to a membrane, and probe with specific antibodies. | Apoptotic markers (Bax, cleaved Caspase-3); proliferation markers (p-AKT, Bcl-xL) [3]. |
The primary limitation is the absence of specific data for This compound in the searched literature. The protocols above are extrapolated from studies on other Top1 inhibitors (like topotecan and indenoisoquinolines) and the well-characterized HCT-116 xenograft model.
To advance your research, I suggest:
The quantitative data below is sourced from a 2007 study on the antitumor activity of this compound in breast carcinoma models [1].
| Combination Partner | Experimental Model | Dosing Regimen | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|---|
| Docetaxel | SKBR-3 human breast carcinoma xenograft (mouse) | This compound (3 & 30 mg/kg) administered after docetaxel in a 3-week cycle [1] | Tumor growth delays greater than with either agent alone [1] | Well-tolerated (body weight reduction <20%) [1] |
| Capecitabine | SKBR-3 human breast carcinoma xenograft (mouse) | This compound (3 mg/kg) with capecitabine [1] | Produced more than additive (synergistic) effects [1] | Combination was well-tolerated [1] |
| Capecitabine | SKBR-3 human breast carcinoma xenograft (mouse) | This compound (30 mg/kg) with capecitabine [1] | Not specified | Combination was lethal [1] |
The following methodology is adapted from the in vivo study detailing this compound's antitumor activity [1].
> Important Safety Note: The study found that a higher dose of this compound (30 mg/kg) in combination with capecitabine was lethal in mouse models [1]. This highlights the critical importance of rigorous dose-finding and toxicity studies for this combination.
Since the docetaxel-capecitabine (TX) regimen is a established and well-researched combination, its protocol can serve as a practical reference and highlight the synergy mechanism relevant to this compound research [2] [3].
The rationale for this combination is supported by a well-characterized mechanism: Docetaxel upregulates the enzyme thymidine phosphorylase in tumor tissues. This enzyme is crucial for the activation of capecitabine, converting it to its active form, 5-fluorouracil (5-FU), leading to enhanced tumor cell killing [5].
The diagram below visualizes the synergistic mechanism and optimized administration strategy for the docetaxel and capecitabine combination, which involves sequential dosing and dose adjustment based on treatment stage and adverse events [6] [5].
The available data suggests that this compound showed promise as a potent topoisomerase-I inhibitor in preclinical models, with demonstrated efficacy in combination with both docetaxel and capecitabine [1]. However, the severe toxicity observed at higher dose combinations with capecitabine underscores a narrow therapeutic window [1].
For researchers, this highlights:
Edotecarin (J-107088, PF-804950) is a novel, small molecule indolocarbazole derivative and a non-camptothecin inhibitor of DNA topoisomerase I [1]. Its investigation in recurrent glioblastoma stems from its distinct mechanism of action and preclinical promise, though clinical development was discontinued after the Phase III trial failed to meet its endpoints.
This compound stabilizes the DNA-topoisomerase I cleavable complex, leading to enhanced single-strand DNA cleavage and inhibition of DNA replication [2] [1]. Preclinically, it demonstrated activity against CNS tumor xenografts, including an 83% increase in survival in mice bearing intracranial glioma [3]. Its activity is less cell-cycle dependent than other topoisomerase I inhibitors, and it is effective against cells with P-glycoprotein-mediated resistance [4] [1]. The following diagram illustrates its unique mechanism.
Diagram Title: this compound Stabilizes Topoisomerase I-DNA Complex
Quantitative data from key clinical studies are summarized in the table below.
Table 1: Clinical Trial Data for this compound in Glioblastoma
| Trial Phase | Patient Population | Regimen | Key Efficacy Findings | Key Safety Findings | Source / Identifier |
|---|---|---|---|---|---|
| Phase III | rGBM progressed after alkylator-based chemo | This compound vs. TMZ or BCNU/CCNU | Trial terminated early; no significant survival benefit vs. comparator. | Not Specified | [3] |
| Case Report | 18-yr-old with nitrosourea-refractory rGBM | This compound 13 mg/m² IV q3w | Partial Response (66.7% reduction) after 20 cycles; PFS >17 months. | Grade 1-2 toxicities (leucopenia, constipation, vomiting, fatigue). | [3] |
| Phase I (Solid Tumors) | Advanced solid tumors | This compound + 5-FU/LV (modified FOLFIRI) | 1 Confirmed CR (Hepatocellular Ca); 7 SD. DLT: Neutropenia. | MTD not declared; q2w schedule did not allow neutrophil recovery. | [4] |
CR: Complete Response; SD: Stable Disease; DLT: Dose-Limiting Toxicity; MTD: Maximum Tolerated Dose; PFS: Progression-Free Survival; q3w: every 3 weeks.
This protocol is derived from the published case study in rGBM [3].
3.1. Patient Selection Criteria
3.2. Drug Formulation and Administration
3.3. Pre-Medication and Supportive Care
3.4. Response and Toxicity Monitoring
The experimental workflow from patient enrollment to outcome analysis is outlined below.
Diagram Title: this compound Monotherapy Workflow for Recurrent GBM
The primary challenge is the lack of robust clinical efficacy. The Phase III trial failure indicates that this compound, as a monotherapy, is not effective for the broader rGBM population [3]. The promising case report suggests that a subset of patients with specific molecular profiles may derive benefit, highlighting a critical research gap [3].
Future research should focus on:
This compound represents a mechanistically distinct topoisomerase I inhibitor with documented, though isolated, clinical activity in recurrent GBM. The provided notes and protocol offer a framework for researchers to understand its historical application. Future development is contingent on identifying a responsive patient subgroup and designing intelligent combination regimens to overcome the limitations observed in earlier trials.
Edotecarin (J-107088, PF-804950) is a novel indolocarbazole derivative and potent topoisomerase I inhibitor that demonstrates distinct advantages over camptothecin-based agents. As an investigational small molecule, this compound represents a non-camptothecin topoisomerase I inhibitor with a unique mechanism of action and favorable pharmacological properties [1]. Unlike traditional topoisomerase I inhibitors, this compound induces more stable DNA-topoisomerase I complexes and demonstrates less cell cycle-dependent cytotoxicity, potentially enhancing its antitumor efficacy across diverse tumor microenvironments [2].
The primary mechanism of action involves stabilization of the DNA-topoisomerase I complex during the cleavage reaction, preventing religation of single-strand DNA breaks. This results in enhanced single-strand DNA cleavage compared to other topoisomerase I inhibitors like camptothecin or NB-506, occurring at different DNA sequences and producing more persistent DNA damage [1] [3]. This compound demonstrates potent inhibition of DNA replication and subsequent tumor cell proliferation through this targeted action on topoisomerase I, with a plasma half-life of 20-25 hours that supports sustained target engagement [1].
Recent investigations have revealed an additional mechanism relevant to pancreatic ductal adenocarcinoma (PDAC), where this compound demonstrates potential as an AVL9-targeting inhibitor that can reverse resistance to gemcitabine combined with albumin-paclitaxel (AG). This newly identified activity occurs through disruption of the AVL9-IκBα-SKP1 complex, which normally promotes IκBα ubiquitination and degradation, leading to constitutive NF-κB pathway activation. By targeting AVL9, this compound restores IκBα-mediated suppression of NF-κB signaling and sensitizes PDAC to chemotherapy [4].
Table 1: Pharmaceutical Properties of this compound
| Property | Specification |
|---|---|
| Chemical Class | Indolocarbazole |
| Molecular Weight | 608.56 g/mol |
| Chemical Formula | C~29~H~28~N~4~O~11~ |
| Target | DNA Topoisomerase I (Primary), AVL9 (Emerging) |
| Mechanism | Stabilization of DNA-Topo I Cleavage Complex; AVL9-IκBα-SKP1 Disruption |
| Development Status | Investigational (Phase II Clinical Trials Completed) |
| Primary Route | Intravenous Infusion |
This compound demonstrates broad-spectrum cytotoxicity across numerous human cancer cell lines. In comprehensive screening panels, this compound exhibited variable cytotoxic activity in 31 different human cancer cell lines, demonstrating its wide-ranging potential [3]. Particularly impressive activity was observed in breast carcinoma models, where 50% inhibitory concentrations (IC~50~) ranged from 8 nmol/L in SKBR-3 cells to approximately 30 μmol/L in BT20 cells, representing a potent growth inhibition profile across diverse molecular subtypes [5].
The compound maintains efficacy against multidrug-resistant phenotypes, as it is not a substrate for P-glycoprotein efflux transporters, which frequently mediate resistance to chemotherapeutic agents. This property makes this compound particularly valuable for treating malignancies with inherent or acquired resistance mechanisms [1] [2]. Additionally, this compound does not form active metabolites and is not a substrate for in vitro P450-mediated metabolism, potentially reducing variable metabolic activation across patient populations [2].
This compound has demonstrated significant antitumor activity across multiple human tumor xenograft models in nude mice, supporting its potential as a broad-spectrum anticancer agent [5] [3].
In breast carcinoma models, single-dose and weekly intravenous treatments with this compound at 30 and 150 mg/kg produced significant tumor growth inhibition in SKBR-3 human breast carcinoma xenografts, with no major toxicities observed compared to vehicle control groups [5]. Importantly, schedule optimization revealed that while daily administration of this compound at 15 mg/kg for 10 days was poorly tolerated, the same total dose of 150 mg/kg administered as a single injection was safe and effective, highlighting the importance of administration scheduling [5].
Beyond common epithelial cancers, this compound has demonstrated activity against chemically induced rat mammary tumors and MMTV-v-Ha-ras oncogene-driven mouse breast tumors, supporting its efficacy in both spontaneous and genetically engineered cancer models [5]. The compound also exhibited potent antitumor activity against xenografted human MX-1 cells, further expanding its potential utility in breast cancer treatment [5].
Table 2: In Vivo Antitumor Activity of this compound Monotherapy Across Tumor Models
| Tumor Model | Dosing Schedule | Efficacy Results | Toxicity Observations |
|---|---|---|---|
| SKBR-3 (Breast) | Single dose IV: 30, 150 mg/kg | Significant tumor growth inhibition | No major toxicities |
| SKBR-3 (Breast) | Weekly IV: 30, 150 mg/kg | Significant antitumor activity | Well tolerated |
| SKBR-3 (Breast) | Daily x 10 days: 15 mg/kg | Not evaluated | Poorly tolerated |
| MX-1 (Breast) | Multiple schedules | Potent antitumor activity | Not specified |
| MMTV-v-Ha-ras (Mouse) | Multiple schedules | Tumor growth inhibition | Not specified |
| Chemically-induced Rat Mammary | Multiple schedules | Tumor growth inhibition | Not specified |
The strategic combination of this compound with established chemotherapeutic agents represents a promising approach to enhance antitumor efficacy, overcome resistance mechanisms, and potentially reduce individual drug toxicities through dose optimization. Preclinical data strongly supports that this compound exhibits greater than additive effects when combined with various cytotoxic agents across multiple cancer models [3]. This synergistic potential is attributed to this compound's unique mechanism as a non-camptothecin topoisomerase I inhibitor with distinct DNA sequence selectivity and complex stability compared to other agents in this class [1].
Substantial evidence demonstrates enhanced activity of this compound in combination with diverse chemotherapeutic classes:
With Taxanes: In the SKBR-3 breast cancer xenograft model, this compound (3 and 30 mg/kg) administered after docetaxel produced tumor growth delays that exceeded those observed with either agent alone, with no significant toxicity as measured by body weight reduction (<20%) [5]. This sequence-dependent synergy suggests careful scheduling optimization can maximize therapeutic index.
With Fluoropyrimidines: this compound combined with capecitabine demonstrated more than additive effects in breast carcinoma models at a dose of 3 mg/kg, with the combination being well tolerated [5]. However, dose-dependent toxicity was observed, as this compound 30 mg/kg in combination with capecitabine proved lethal, highlighting the critical importance of dose optimization in combination regimens [5].
With Platinum Agents: Against HCT-116 human colon cancer xenografts, this compound demonstrated enhanced efficacy when combined with cisplatin or oxaliplatin, though toxicity concerns emerged at higher dose combinations [3]. From 359 treated mice across studies, the six toxicity-related deaths all occurred in the high-dose this compound/oxaliplatin group, indicating a narrow therapeutic window for this particular combination [3].
With Other Topoisomerase Inhibitors: Surprisingly, this compound combined with irinotecan produced greater than additive effects in colon cancer models, suggesting potential utility in sequencing or combining topoisomerase-targeting agents with distinct pharmacological properties [3].
The antitumor efficacy of this compound primarily involves DNA damage induction through topoisomerase I inhibition, with emerging evidence supporting additional molecular targets that may expand its therapeutic utility.
Diagram 1: this compound's primary mechanism involves topoisomerase I inhibition, stabilizing DNA cleavage complexes and inducing DNA damage. An emerging mechanism shows this compound targets AVL9, disrupting the NF-κB pathway and reversing chemoresistance in pancreatic cancer models.
Recent investigations have revealed novel molecular targets for this compound beyond its established topoisomerase I inhibition. A 2025 study identified this compound as a potential AVL9-targeting inhibitor that can reverse chemoresistance in pancreatic ductal adenocarcinoma (PDAC) [4]. This represents a significant advancement given the notorious resistance of PDAC to conventional therapies. The mechanism involves disruption of the AVL9-IκBα-SKP1 complex, which normally promotes IκBα ubiquitination and degradation, leading to constitutive NF-κB pathway activation [4]. By targeting AVL9, this compound restores IκBα-mediated suppression of NF-κB signaling and sensitizes PDAC to gemcitabine/albumin-paclitaxel (AG) chemotherapy, demonstrating promise in patient-derived xenografts, organoids, and genetically engineered mouse models [4].
Clinical development of this compound has included phase I and II trials assessing its safety and efficacy both as monotherapy and in combination regimens. A phase I study combining this compound with infusional 5-FU/leucovorin (similar to FOLFIRI) in patients with advanced solid tumors established that the combination administered every 14 days did not permit adequate time for recovery from neutropenia, highlighting schedule-dependent toxicity [2]. Despite this, encouraging activity was observed, including a confirmed complete response in hepatocellular carcinoma and seven stable disease responses among 14 treated patients [2].
Based on current evidence, several promising research directions merit investigation:
Novel Combination Strategies: Explore this compound with molecularly targeted agents, particularly in AVL9-overexpressing malignancies, to leverage its dual mechanism of action [4].
Biomarker Development: Identify predictive biomarkers for patient selection, potentially including AVL9 expression levels, topoisomerase I activity, or DNA repair proficiency [1] [4].
Formulation Optimization: Develop improved delivery systems to enhance tumor targeting and reduce systemic exposure, potentially mitigating hematological toxicities observed in clinical trials [2].
Schedule Optimization: Investigate alternative dosing schedules (e.g., 3-week cycles) to maintain efficacy while minimizing hematological toxicity based on phase I findings [2].
The primary dose-limiting toxicity (DLT) identified for edotecarin, particularly when combined with infusional 5-FU/LV, was neutropenia. The main strategy explored to mitigate this was schedule modification [1].
| Toxicity Type | Manifestation | Proposed Reduction Strategy | Context / Evidence |
|---|---|---|---|
| Hematological | Grade 4 neutropenia; febrile neutropenia [1] | Remove 5-FU bolus dose; extend recovery time between cycles [1] | Phase I trial amendment; every-2-week schedule did not allow adequate recovery [1]. |
| Hematological | Neutropenia [1] | Dose escalation of this compound (6 mg/m² to 8 mg/m²) [1] | Phase I trial; MTD was not definitively declared at these levels [1]. |
Preclinical studies suggest this compound has potential for effective combination therapy. The following table summarizes the rationale and findings from these studies.
| Combination Partner | Observed Effect | Reported Outcome | Context / Evidence |
|---|---|---|---|
| 5-Fluorouracil (5-FU) | Additive effect [1] | Superior efficacy against HCT-116 human CRC model without added toxicity in vivo [1]. | Tested on various cell lines (colon, non-small cell lung, tongue, bladder) [1]. |
| Irinotecan | Improved antitumor activity [2] | Enhanced antitumor activity in vivo compared to either agent alone [2]. | In vivo study; specific toxicities not detailed [2]. |
| Cisplatin & Oxaliplatin | Synergistic effects [3] | Significant tumor growth delays without notable toxicity in a xenograft model [3]. | Study on murine L1210 leukemia cell clones [3]. |
This DNA cleavage assay is a foundational method for confirming a compound like this compound is a Topoisomerase I (Top1) poison, which stabilizes the DNA-Topo1 complex and causes DNA damage [4].
DNA Cleavage Assay Workflow
Q1: What is the primary mechanism of action of this compound? this compound is a novel, potent inhibitor of topoisomerase I. It induces single-strand DNA cleavage more effectively and at different DNA sequences compared to camptothecin or NB-506. The DNA-Topo I complexes it induces are also more stable [1] [2].
Q2: Is this compound susceptible to common cancer resistance mechanisms? Preclinical data suggests that this compound is effective against cancer cells that have acquired resistance related to P-glycoprotein (P-gp), a common drug efflux pump [1]. However, resistant cell lines have shown overexpression of another transporter, the Breast Cancer Resistance Protein (BCRP) [5].
Q3: What are the key advantages of this compound over camptothecin derivatives? this compound is a chemically stable compound that does not form an active metabolite and is not a substrate for in vitro P450-mediated metabolism. This differentiates it from agents like irinotecan, which requires metabolic activation [1]. Its anti-tumor activity is also less cell-cycle dependent than other Topo I inhibitors [1].
Q4: Were any tumor responses seen in early clinical trials despite toxicity? Yes, in a phase I study of this compound combined with 5-FU/LV, one patient with hepatocellular carcinoma achieved a confirmed complete response, and seven other patients had stable disease [1].
The table below summarizes the key dosing information and associated dose-limiting toxicities (DLTs) related to myelosuppression from available clinical studies.
| Trial Phase / Type | Dosing Schedule | Key Findings on Myelosuppression |
|---|---|---|
| Phase I (Single Agent) [1] [2] | Various schedules tested (e.g., once every 3 weeks) | Primary DLTs were grade 3/4 neutropenia and febrile neutropenia [1]. |
| Phase I (Combination Therapy) [3] | 6 mg/m² or 8 mg/m², IV every 2 weeks, combined with 5-FU/LV | Neutropenia was the primary DLT. The every-2-week schedule, even without a 5-FU bolus, "did not permit adequate time for recovery from neutropenia" [3]. |
For researchers designing experiments around Edotecarin, the following methodologies and considerations are derived from historical clinical trials.
Dose-Limiting Toxicity (DLT) Criteria [3]: In clinical trials, DLTs were defined during the first treatment cycle and included:
Proposed Protocol for Schedule Investigation: Preclinical and early clinical data suggest that the dosing interval is critical for managing myelosuppression.
The diagram below illustrates the logical workflow for investigating and optimizing this compound's dosing schedule.
For scientists encountering myelosuppression in this compound studies, here are the core issues and potential directions based on available evidence:
The table below summarizes the key aspects of BCRP/ABCG2 that are relevant to drug resistance, based on studies primarily involving drugs like topotecan, irinotecan, and mitoxantrone [1] [2] [3].
| Aspect | Description |
|---|---|
| Primary Mechanism | ATP-dependent efflux pump that reduces intracellular drug accumulation [1] [4] [5]. |
| Protein Structure | "Half-transporter" (ABCG2) forming active homodimers [2] [3] [6]. |
| Common Substrates | Topotecan, SN-38 (active metabolite of irinotecan), mitoxantrone, doxorubicin, tyrosine kinase inhibitors [1] [4] [7]. |
| Typical Inhibitors | Elacridar (GF120918), Ko143, Febuxostat, novel flavonols (e.g., 3,4'-dimethoxyflavone) [2] [8] [3]. |
| Key Resistance Feature | Rapid, energy-dependent efflux; up to 70% of intracellular topotecan can be expelled within 30 seconds [1]. |
The following diagram illustrates the general mechanism of BCRP-mediated resistance and a core workflow for its experimental detection in a research setting. While this is based on studies with other drugs, it provides a logical starting point for investigating edotecarin.
The following section provides detailed methodologies for key experiments, adapted from protocols used to study resistance to drugs like topotecan and SN-38 [1] [8] [5].
This is a foundational step for studying resistance mechanisms.
Once a resistant line is established, confirm BCRP is involved.
This is a critical functional test to prove BCRP is actively pumping out the drug.
The table below lists several compounds, identified in recent studies, that have shown efficacy in inhibiting BCRP and reversing multidrug resistance in vitro. This can guide your experiments on resistance reversal [8] [3] [5].
| Inhibitor | Class / Generation | Reported IC₅₀ / Efficacy | Key Findings / Notes |
|---|---|---|---|
| Elacridar (GF120918) | Third-generation, dual P-gp/BCRP inhibitor | Potent inhibition at low µM range | Re-sensitized TOP-resistant ovarian cancer cells in 2D and 3D models [5]. |
| Novel Flavonols (e.g., 3,4'-dimethoxyflavone) | Natural product derivatives | IC₅₀ < 5 µM for 14 compounds | Reversed BCRP-mediated resistance to SN-38 in vitro; increased systemic exposure to sulfasalazine in vivo [8]. |
| Febuxostat | Clinical drug (gout treatment) | Nanomolar potency | Identified as a highly potent and specific BCRP inhibitor [3]. |
| Eltrombopag | Clinical drug (thrombocytopenia) | Clinically significant DDI | Increased plasma concentration of rosuvastatin (BCRP substrate) by ~2-fold in a clinical DDI study [9]. |
Q1: My resistant cell line shows reduced drug accumulation. How can I be sure it's due to BCRP and not another transporter like P-gp? A1: This is a common challenge due to overlapping substrate specificity. To confirm BCRP's role:
Q2: Are there any known biomarkers for baseline BCRP function? A2: Yes, recent research has identified potential biomarkers. A 2025 study found that plasma concentrations of two herbicide derivatives, 4-hydroxychlorothalonil (4HC) and 3-bromo-5-chloro-2,6-dihydroxybenzoic acid (BCDBA), were significantly higher in individuals carrying the reduced-function ABCG2 p.Q141K polymorphism. This suggests they are promising biomarkers for assessing baseline BCRP function in specific populations, though they may not be sensitive to acute inhibition [9].
Q3: Why should I use 3D spheroid models instead of traditional 2D monolayers for resistance studies? A3: 3D spheroids better mimic the in vivo tumor microenvironment, including gradients of oxygen, nutrients, and drug penetration. A 2025 study on elacridar demonstrated that it effectively inhibited BCRP and re-sensitized ovarian cancer cells to topotecan in both 2D and 3D models. Validating your findings in a 3D system can provide more physiologically relevant data and strengthen the translational potential of your results [5].
The table below summarizes the key data points found in the scientific literature.
| Parameter | Available Data | Source / Context |
|---|---|---|
| Plasma Half-Life | 20 to 25 hours [1] [2] | In human patients, following IV administration. |
| In-Vitro Plasma Stability | Superior to a structural analog (compound A) [3] | Incubated in plasma ultrafiltrate at 37°C; structural modification in edotecarin slows degradation. |
| Metabolic Profile | Does not form active metabolites; not a substrate for P450-mediated metabolism [1]. | In-vitro assessment. |
| Chemical Stability | Lacks specific data on solution stability under various pH/temperature conditions. | N/A |
Given the lack of explicit data, the following recommendations are based on standard practices for handling cytotoxic investigational drugs and stability testing guidelines.
Q: What is the recommended storage condition for this compound? A specific storage temperature has not been identified. For investigational compounds, a common practice is to store the powder at -20°C or below, protected from light and moisture. Any prepared stock solutions should be considered unstable until proven otherwise and used immediately.
Q: How can I confirm if this compound in my experiment has remained active? The DNA cleavage assay [7] is a direct functional test. A decrease in its ability to stabilize the Top1-DNA cleavage complex, compared to a fresh control sample, indicates a loss of potency.
Q: Why is detailed stability information for this compound not available? As an investigational drug that did not progress to market approval, comprehensive pharmaceutical data, such as detailed stability profiles and recommended storage conditions, were likely never made public [1].
| Question | Answer & Technical Guidance |
|---|---|
| What is the core mechanism of Edotecarin? | This compound is a novel topoisomerase I (Topo I) inhibitor from the indolocarbazole class. It stabilizes the DNA-Topo I cleavable complex, leading to DNA single-strand breaks. The complexes it forms are more stable than those induced by camptothecin or NB-506 [1]. |
| How does this compound overcome multidrug resistance (MDR)? | Preclinical studies show this compound is effective against cancer cells with resistance related to P-glycoprotein (P-gp) [1] [2]. It is not a substrate for this efflux pump, allowing it to retain activity in MDR cell lines [3] [1]. |
| What are the key toxicities to manage in experiments? | The primary dose-limiting toxicity (DLT) in human trials was myelosuppression, specifically grade 3/4 neutropenia and febrile neutropenia. Diarrhea was a DLT only with a twice-weekly schedule [1] [2]. |
| Can this compound be combined with other agents? | Yes, in vitro studies show synergistic or additive effects with various chemotherapeutics, including cisplatin, 5-fluorouracil (5-FU), and gemcitabine [1]. A phase I study combined it with infusional 5-FU/LV [2]. |
| What is the current development status? | This compound reached Phase 3 trials for recurrent glioblastoma but was discontinued after an interim analysis showed no significant survival benefit over standard care [4] [5]. |
For your reference, here is a summary of key experimental findings and dosing information from clinical studies.
| Study Focus / Parameter | Details & Outcome |
|---|---|
| Preclinical In Vivo Activity | Showed statistically significant antitumor activity against a panel of malignant CNS tumor-derived xenografts in mice, producing an 83% increase in survival in mice bearing intracranial glioma [4]. |
| Case Study: Glioblastoma | In an 18-year-old patient with recurring GBM, 24 cycles of this compound (13 mg/m² every 3 weeks) led to a partial radiological response (66.7% tumor reduction) and clinical improvement with minor toxicity [4]. |
| Phase I Combination Dosing | A phase I study combined this compound with infusional 5-FU/LV. The tested doses were 6 mg/m² and 8 mg/m² administered as a 1-hour IV infusion every 2 weeks. The primary DLT was neutropenia [2]. |
The following diagram illustrates the key mechanism of this compound and how it circumvents a common multidrug resistance pathway, based on the search results.
What is Edotecarin's mechanism of action? this compound is a novel inhibitor of topoisomerase I (Topo I). It stabilizes the DNA-Topo I complex, preventing the re-ligation of single-strand DNA breaks. This leads to the accumulation of DNA damage, ultimately causing cell death. Preclinical studies indicate that the DNA-Topo I complexes induced by this compound are more stable than those formed by camptothecin or NB-506 [1] [2].
What are the primary dose-limiting toxicities observed? In clinical trials, the primary dose-limiting toxicities (DLTs) were related to myelosuppression, specifically grade 3/4 neutropenia and febrile neutropenia. One study noted that an every-two-week dosing schedule, especially when combined with 5-fluorouracil (5-FU), did not allow adequate time for neutrophil recovery [1] [2].
Is this compound susceptible to multidrug resistance? Preclinical models suggest that this compound is effective against cells that have acquired resistance related to P-glycoprotein, a common mediator of multidrug resistance [2].
Why is specific Therapeutic Drug Monitoring important for this compound? While specific TDM protocols are not detailed in the available literature, the observation of dose-limiting neutropenia indicates a narrow therapeutic window. Monitoring drug levels could be crucial to maximize efficacy while minimizing severe hematological toxicity, especially when used in combination regimens.
| Issue & Potential Symptoms | Possible Cause | Investigation & Resolution Steps |
|---|
| Unexpected Severe Neutropenia • Rapid drop in Absolute Neutrophil Count (ANC) • Fever in neutropenic patient | • Dose too high. • Dosing frequency too short for hematological recovery. • Drug-drug interactions in combination therapy. | 1. Confirm dosing: Verify patient received correct dose per protocol (e.g., 6-8 mg/m² every 2 weeks) [1]. 2. Check combination drugs: Review doses of concomitant myelosuppressive agents (e.g., 5-FU). 3. Adjust schedule: Consider dose reduction or lengthening the treatment interval per protocol amendments. | | Lack of Anti-Tumor Response *In Vivo* • Tumor growth not inhibited in patient-derived xenografts. | • Inadequate drug exposure. • Tumor type not sensitive to Topo I inhibition. | 1. Review pharmacokinetics: Assess drug formulation, storage, and administration route to ensure proper systemic exposure [1]. 2. Validate biomarker: Evaluate Topo I expression/activity in tumor tissue as a potential predictive biomarker [3]. | | Instability in Solution • Loss of potency in cell culture assays. • Inconsistent results between experiments. | • Chemical degradation under assay conditions. | 1. Follow storage specs: Prepare fresh solutions according to manufacturer specifications. 2. Control conditions: Ensure proper pH, temperature, and light exposure during experiments. |
Based on a phase I dose-escalation study, here is a summary of the key dosing and toxicity data.
Table: Clinical Dosing and Observed Toxicities from a Phase I Study [1]
| Parameter | Details & Findings |
|---|---|
| Recommended Dosing | Administered as a 1-hour intravenous infusion every 2 weeks. |
| Dose Levels Explored | 6 mg/m² and 8 mg/m² (planned escalation to 17 mg/m² was not completed). |
| Combination Regimen | This compound was followed by 200 mg/m² Leucovorin (IV over 2h) and then 2400 mg/m² 5-FU (continuous infusion over 46h). Note: A 400 mg/m² 5-FU bolus was removed due to toxicity. |
| Dose-Limiting Toxicity (DLT) | All DLTs were related to neutropenia (including febrile neutropenia). |
| Maximum Tolerated Dose (MTD) | Not formally declared in this study as only the lower dose levels were explored. |
| Pharmacokinetic Profile | This compound achieved and maintained apparent steady-state plasma concentrations during IV administration. |
The diagram below outlines a general workflow for assessing this compound in combination with other agents, based on the methodology cited in the clinical trial [1].
Title: Preclinical Combo Therapy Assessment Flow
The available information on this compound is primarily from early-phase clinical and preclinical studies. To establish a robust TDM program, the following knowledge gaps need to be addressed through further research:
Q1: Is gastrointestinal toxicity a common dose-limiting factor for this compound? Available evidence suggests that for this compound, severe neutropenia is the primary dose-limiting toxicity (DLT) [1] [2]. One review notes that significant diarrhea was observed as a DLT, but this was specifically associated with a twice-weekly administration schedule [2]. In a phase I combination study with 5-FU/LV, the DLTs were all related to neutropenia, and GI toxicity was not highlighted as a major issue in that particular regimen [1].
Q2: How does the GI toxicity profile of this compound compare to Irinotecan? Irinotecan, a widely used topoisomerase I inhibitor, has a well-characterized and challenging GI toxicity profile, primarily severe, delayed-onset diarrhea [3] [4]. This is largely driven by the complex metabolism of irinotecan to its active metabolite SN-38 and its reactivation in the gut [4].
This compound has a different structure and profile. It is not a camptothecin analogue like irinotecan, is less cell-cycle dependent, and does not form active metabolites [1] [5] [2]. These pharmacological differences may contribute to a different toxicity spectrum, though direct comparative data is scarce.
Q3: What are the general management strategies for chemotherapy-induced GI toxicity? While specific protocols for this compound are not established, general principles for managing GI toxicity from topoisomerase I inhibitors include:
The table below summarizes key differences between this compound and Irinotecan, which may inform toxicity management strategies.
| Feature | This compound | Irinotecan |
|---|---|---|
| Drug Class | Novel, non-camptothecin; Indolocarbazole [5] [2] | Camptothecin analogue [6] |
| Primary DLT | Neutropenia (Grade 3/4) and febrile neutropenia [1] [2] | Neutropenia and delayed diarrhea [3] [4] |
| GI Toxicity (Diarrhea) | Dose-limiting with a twice-weekly schedule [2] | Common and dose-limiting; occurs in >30% of patients [3] [4] |
| Metabolism | Not a substrate for P450 enzymes; no active metabolites [1] [5] [2] | Prodrug activated to SN-38; complex metabolism involving UGT1A1 and carboxylesterases [3] [4] [6] |
| Key Pharmacogenetic Consideration | Not identified in available literature | UGT1A1*28 and *6 polymorphisms significantly increase toxicity risk; dose adjustments recommended [4] |
The diagram below illustrates the established mechanism for irinotecan-induced diarrhea, a key consideration for this drug class. While the exact pathway for this compound may differ, this provides a foundational model for understanding potential GI toxicity.
For researchers conducting preclinical studies with this compound combinations, here is a proposed protocol for systemic and GI toxicity assessment.
Detailed Methodology:
Animal Model Administration:
Systemic Toxicity Monitoring (Hematological):
Gastrointestinal Toxicity Assessment:
Data Correlation:
Preclinical studies suggest edotecarin may have additive or synergistic effects when combined with various chemotherapy agents. The table below summarizes findings from in vitro and in vivo models.
| Combination Agent | Observed Effect | Experimental Context |
|---|---|---|
| 5-Fluorouracil (5-FU) | Additive/synergistic effect [1] | In vitro studies on various human cancer cell lines (e.g., colon, lung) [1]. |
| Cisplatin | Synergistic effect [1] | In vitro studies on various human cancer cell lines [1]. |
| Oxaliplatin | Greater than additive effect [2] | In vivo HCT-116 human colon cancer xenograft model [2]. |
| Irinotecan | Greater than additive effect [2] | In vivo HCT-116 human colon cancer xenograft model [2]. |
| Etoposide | Synergistic effect [1] | In vitro studies on various human cancer cell lines [1]. |
| Paclitaxel | Synergistic effect [1] | In vitro studies on various human cancer cell lines [1]. |
| Doxorubicin | Synergistic effect [1] | In vitro studies on various human cancer cell lines [1]. |
| Vincristine | Synergistic effect [1] | In vitro studies on various human cancer cell lines [1]. |
| Gemcitabine | Synergistic effect [1] | In vitro studies on various human cancer cell lines [1]. |
A phase I clinical trial investigated this compound combined with infusional 5-FU and leucovorin (LV) in patients with advanced solid tumors [3]. The workflow below outlines the administration sequence.
Key Findings from the Trial [3]:
| Feature | Edotecarin | Irinotecan |
|---|---|---|
| Drug Class | Novel inhibitor of Topoisomerase I (indolocarbazole derivative) [1] | Topoisomerase I inhibitor (camptothecin derivative) [2] [3] |
| Mechanism of Action | Binds Topoisomerase I-DNA complex; induces more stable DNA cleavage complexes than camptothecin; less cell-cycle dependent [1] | Binds Topoisomerase I-DNA complex; forms ternary complex causing irreversible replication fork arrest and double-strand DNA breaks [2] |
| Metabolism | Not a substrate for P450-mediated metabolism; no active metabolites [1] | Activated to SN-38 by carboxylesterase (CES2); metabolized by CYP3A4; inactivated by UGT1A1 [2] [3] |
| Clinical Status | Discontinued after Phase I/II trials (as of 2010 data) [1] | Widely approved; standard of care in 1st/2nd-line mCRC regimens (e.g., FOLFIRI) [2] [4] |
| Key Efficacy Data | Phase I: 1 complete response (hepatocellular carcinoma), 7 stable diseases in solid tumors [1] | Large real-world study: Median OS of 14.4 months with FOLFIRI vs. 9.8 months with irinotecan alone in 2nd-line mCRC [4] |
| Primary Toxicity | Dose-Limiting Toxicity: Neutropenia [1] | Dose-Limiting Toxicities: Delayed diarrhea and neutropenia [2] [3] |
| Resistance Mechanisms | Information not available in search results | Mutations in Topoisomerase I; upregulation of drug efflux pumps; alterations in DNA repair pathways [5] |
For researchers interested in the foundational studies, here is a summary of key experimental details from the available literature.
The following diagram illustrates the core mechanism shared by both drugs and the unique metabolic pathway of irinotecan, which contributes to its specific efficacy and toxicity profile.
The available data suggests that while this compound showed preliminary anti-tumor activity, its development was likely halted due to scheduling challenges and significant hematological toxicity when combined with a standard 5-FU/LV backbone [1]. In contrast, irinotecan has a well-managed safety profile and established efficacy, solidifying its role in colorectal cancer treatment.
For ongoing research, key areas of focus for irinotecan include:
| Feature | Edotecarin | Carmustine (BCNU) | Lomustine (CCNU) |
|---|---|---|---|
| Drug Class | Indolocarbazole; Topoisomerase I inhibitor [1] [2] | Nitrosourea; Alkylating agent [3] [4] | Nitrosourea; Alkylating agent [5] [6] |
| Status in GBM | Investigational (Phase III trial terminated early) [1] | Approved (US FDA) [3] [4] | Approved; Standard care option for recurrent GBM [7] |
| Key Mechanism | Inhibits topoisomerase I, stabilizing DNA-enzyme complex causing single-strand DNA breaks [2]. | Alkylates DNA, forming interstrand crosslinks that prevent DNA replication and transcription [4]. | Alkylates DNA, cross-linking strands to inhibit DNA and RNA synthesis [6]. |
The following table summarizes key efficacy and safety findings from available studies. Note that data for this compound is limited to a single case report, while data for the other agents are from larger clinical studies.
| Aspect | This compound | Carmustine (BCNU) | Lomustine (CCNU) |
|---|---|---|---|
| Reported Efficacy in Recurrent GBM | Partial regression (66.7% tumor reduction) in one case; 17 months of treatment [1]. | Median PFS: 11 weeks; Median OS: 22 weeks (in one retrospective study) [8]. A meta-analysis found prolonged OS (HR=0.77) in recurrent GBM [9]. | Commonly used as a control arm in trials; median OS ~9 months in recent trial designs [7]. Shown effective in TMZ-resistant GBM models [6]. |
| Common Adverse Effects | Grade 1-2 headaches, fatigue, leucopenia, constipation, vomiting [1]. | Hematological toxicity (leukopenia, thrombocytopenia), nausea/vomiting [8]. Risk of pulmonary fibrosis and hepatotoxicity (e.g., veno-occlusive disease) [3] [8]. | Hematological toxicity (myelosuppression). In combination with bevacizumab, can effectively increase OS and PFS [5]. |
To aid in experimental design, here is a deeper look into the methodologies behind the key data.
The core difference between these agents lies in their mechanisms of action, which is visually summarized in the pathway diagram below.
This diagram illustrates the primary DNA damage mechanisms. A key research consideration is that while both pathways ultimately cause DNA damage, resistance mechanisms can differ. For instance, the efficacy of alkylating agents like carmustine and lomustine can be influenced by the DNA repair protein MGMT (O6-methylguanine-DNA methyltransferase) [8]. This compound, as a topoisomerase I inhibitor, may be less affected by MGMT but has shown activity against cells with P-glycoprotein-mediated resistance [1] [2].
The table below summarizes the core profile of this compound based on the gathered data.
| Feature | Description |
|---|---|
| Drug Class | Indolocarbazole derivative; Topoisomerase I inhibitor [1] [2] |
| Origin | Derivative of the anti-tumor agent NB-506 [1] |
| Primary Mechanism | Novel inhibitor of topoisomerase I that induces single-strand DNA cleavage [1] [2] |
| Key Differentiating Mechanism | Induces more stable DNA-Topo I complexes and exhibits less cell-cycle dependency than camptothecin or NB-506 [1]. Not a substrate for P450-mediated metabolism [1]. |
| Antitumor Activity (Preclinical) | Broad spectrum: effective in breast, cervix, lung, prostate, colon, stomach, and liver cancer models. Active against P-glycoprotein-resistant cells [1]. |
| Clinical Phase | Phase I (as of the identified studies) [1] [3] |
This table provides a head-to-head comparison of this compound with other established Topo I inhibitors.
| Inhibitor (Class) | Key Mechanism & Specificity | Example Clinical Indications | Key Advantages / Disadvantages |
|---|---|---|---|
| This compound (Indolocarbazole) | More stable DNA-Topo I complexes; cleaves DNA at different sequences than camptothecins [1] [2]. | Under investigation for advanced solid tumors [1]. | Adv: Broad preclinical activity; effective against P-gp mediated resistance [1]. Disadv: Dose-limiting neutropenia in combination therapy [1]. |
| Topotecan / Irinotecan (Camptothecin) | Stabilize the covalent Topo I-DNA complex, inhibiting DNA relegation [4] [5] [2]. | Ovarian cancer, SCLC (Topotecan); Colorectal cancer (Irinotecan) [4] [3]. | Adv: Clinically validated. Disadv: Can undergo spontaneous inactivation in blood; schedule-dependent efficacy [4]. |
| Belotecan (Camptothecin) | Same class as topotecan/irinotecan [4]. | Investigated for epithelial ovarian cancer [6]. | N/A |
For researchers seeking to replicate or contextualize these findings, here is a detailed breakdown of the key Phase I study on this compound.
The following diagram illustrates the general mechanism of Topoisomerase I inhibitors, a pathway that this compound shares with other drugs in its class while differing in the stability of the complex formed.
A central point of differentiation for This compound is that it induces the formation of DNA-Topo I complexes that are more stable than those formed by camptothecin or NB-506, leading to more persistent DNA damage and potentially greater cytotoxic effect [1] [2].
Much of the available specific clinical data on this compound is from earlier-phase trials. Its development status in relation to other topoisomerase I inhibitors would be a critical area to track in current clinical trial registries.
The table below summarizes key experimental findings on edotecarin's efficacy as a single agent and in combination with other drugs.
| Therapy Regimen | Cancer Model / Patient Population | Key Efficacy Findings | Study Type & Reference |
|---|
| This compound Monotherapy | Recurrent Glioblastoma Multiforme (Case Report) | • Partial response: 66.7% reduction in tumor size • Clinical benefit: 17 months of treatment with clinical improvement | Phase III Trial (Case Report) [1] | | This compound + 5-FU/LV | Patients with Advanced Solid Tumors | • 1 confirmed complete response (Hepatocellular carcinoma) • 7 patients with stable disease out of 14 treated | Phase I Clinical Trial [2] | | This compound + 5-FU | HCT-116 Human Colon Cancer Xenograft | • Greater than additive antitumor effects • Effect was schedule-dependent | Preclinical In Vivo Study [3] [4] [5] | | This compound + other agents (Irinotecan, Cisplatin, Oxaliplatin, SU11248) | HCT-116 Human Colon Cancer Xenograft | • Greater than additive effects with various agents • Toxicity was minimal in most combinations | Preclinical In Vivo Study [3] [4] |
To help you evaluate the quality of the data, here are the methodologies used in the key studies cited.
This compound is a novel topoisomerase I inhibitor. The following diagram illustrates its mechanism and a typical workflow for validating its efficacy in combination therapy.
The table below summarizes the key characteristics of this compound in comparison to the camptothecin class of Topoisomerase I inhibitors, based on preclinical and early clinical data.
| Feature | This compound | Camptothecin (CPT) Derivatives (e.g., Topotecan, Irinotecan/SN38) |
|---|---|---|
| Chemical Class | Indolocarbazole [1] [2] [3] | Camptothecin [4] [5] |
| Primary Target | Topoisomerase I [1] [3] | Topoisomerase I [4] [5] |
| Stability of Topo I-DNA Complex | More stable than CPT or NB-506 [1] [3] | Stable, but less than this compound [1] |
| Cell Cycle Dependence | Less cell-cycle dependent [1] [3] | S-phase dependent [4] |
| Resistance due to P-glycoprotein (P-gp) | Effective on cells with P-gp mediated resistance [1] [3] | Often associated with resistance [6] |
| Resistance due to BCRP | Information not specified in available results | Associated with resistance (e.g., to topotecan, SN-38) [6] |
| Metabolism | Not a P450 substrate; no active metabolites [1] [3] | SN-38 (active metabolite of irinotecan) is glucuronidated by UGT1A1 [7] |
| Key Preclinical Activity | Broad spectrum (e.g., colon, gastric, liver, lung models) [1] [8] | Broad spectrum [4] [9] |
The comparative profile is supported by specific experimental findings:
The available data highlights an area requiring further investigation to fully define this compound's cross-resistance profile, which you can explore in your research:
To conclusively establish cross-resistance patterns, a standardized experimental approach is recommended. The diagram below outlines a core workflow for generating comparative data.
Core Experimental Workflow for Profiling Cross-Resistance
The table below summarizes the evidence connecting Top1 levels to drug response for various topoisomerase I inhibitors.
| Drug Name | Class | Evidence of Correlation with Top1 Expression | Experimental Model | Key Findings |
|---|---|---|---|---|
| Edotecarin | Indolocarbazole | Preclinical (indirect) | In vitro & Xenograft models [1] [2] [3] | Potent inhibitor; induces stable Top1-DNA cleavage complexes; antitumor activity in various models. No direct clinical correlation data found. |
| Topotecan / Irinotecan | Camptothecin | Clinical & Preclinical | Human tumor biopsies (SCLC, Colorectal), Xenografts [4] [5] | Higher baseline Top1 levels associated with improved disease control rates and longer survival; Top1 degradation post-treatment indicates target engagement. |
| Indenoisoquinolines (e.g., NSC 724998) | Non-Camptothecin | Preclinical | Xenograft models [4] | Higher baseline Top1 in responsive tumors; Top1 decrease after treatment serves as a pharmacodynamic biomarker. |
For researchers looking to validate these findings or apply similar methods, here are the key methodologies from the cited studies.
This protocol is used to measure total Top1 protein levels in tumor tissue extracts quantitatively [4].
This method provides a semi-quantitative assessment of Top1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections and allows for visual localization within the tumor [5].
The following diagrams illustrate the logical relationship between Top1 expression, drug mechanism, and cellular outcomes, which forms the basis for its use as a predictive biomarker.
The experimental workflow for assessing Top1 as a biomarker, from sample collection to data analysis, can be summarized as follows:
While the link between Top1 and inhibitor efficacy is established for several drugs, the specific clinical validation for this compound is lacking. Future research could focus on:
The primary evidence for this compound's activity in HCC comes from a Phase I dose-escalation study published in 2010 [1].
Since the this compound study, the treatment paradigm for advanced HCC has evolved substantially. The table below summarizes the current standard of care, which has moved toward targeted and immuno-therapies [2] [3].
| Therapy Category | Example Agents | Key Molecular Targets | Clinical Context |
|---|---|---|---|
| Molecular Targeted Therapy | Sorafenib, Lenvatinib [3] | VEGFR, PDGFR, RAF, FGFR [3] | First-line standard of care |
| Regorafenib, Cabozantinib [3] | VEGFR, TIE2, MET, AXL [3] | Second-line after sorafenib | |
| Immunotherapy | Atezolizumab + Bevacizumab [3] | PD-L1 + VEGF [3] | First-line standard of care |
| Nivolumab, Pembrolizumab [2] [3] | PD-1 [2] | Second-line or in combination | |
| Novel Mechanisms | Drugs targeting MORF4L1, etc. [4] | Hedgehog signaling, chromatin remodeling [4] | Preclinical/early investigation |
Understanding the molecular drivers of HCC is crucial for current drug development. The following diagram illustrates major pathways involved in HCC pathogenesis and therapy, which are distinct from this compound's topoisomerase I inhibition mechanism [5].
For your comparison guide, focusing on validated, contemporary approaches will be most valuable for your audience.
Edotecarin is a novel indolocarbazole derivative and a potent inhibitor of topoisomerase I (Topo I). Its mechanism and key characteristics are summarized below [1] [2] [3].
| Feature | Description |
|---|---|
| Drug Class | Indolocarbazole topoisomerase I inhibitor [2]. |
| Mechanism of Action | Binds to and stabilizes the DNA-Topo I cleavable complex, inducing single-strand DNA breaks. The complexes it forms are more stable than those induced by camptothecin or irinotecan [1] [2]. |
| Key Differentiators | Schedule-independent anti-tumor activity; active against P-glycoprotein-overexpressing resistant cells; not a substrate for P450-mediated metabolism [1]. |
Preclinical studies in the HCT-116 human colon cancer xenograft model provide direct evidence for the combined effect of this compound and 5-FU [3].
| Model | This compound as Single Agent | This compound + 5-FU Combination | Key Findings |
|---|---|---|---|
| HCT-116 Colon Cancer Xenograft | Active, causing delay in tumor growth [3]. | Greater than additive effect in delaying tumor growth [3]. | The efficacy of the combination was dependent on the specific dosage regimen. Toxicity was reported to be minimal in these preclinical studies [3]. |
| Various Cancer Cell Lines (in vitro) | -- | Additive effect observed in colon (HCT-116), non-small cell lung, tongue, and bladder cancer cell lines [1]. | -- |
The following diagram illustrates the posited mechanism behind the additive effect of combining a Topoisomerase I inhibitor like this compound with 5-FU.
A phase I dose-escalation study investigated the combination of this compound with infusional 5-FU and leucovorin (LV) in patients with advanced solid tumors, using a regimen akin to FOLFIRI [1].
Clinical Trial Protocol Details The table below outlines the key parameters of the clinical trial regimen [1].
| Parameter | Details |
|---|---|
| This compound | Administered as a 1-hour intravenous (IV) infusion every 2 weeks. Tested doses: 6 mg/m² and 8 mg/m² [1]. |
| Leucovorin (LV) | 200 mg/m² IV infusion over 2 hours, every 2 weeks [1]. |
| 5-Fluorouracil (5-FU) | 2400 mg/m² continuous IV infusion over 46 hours, every 2 weeks. A 400 mg/m² bolus was initially included but later removed from the protocol due to toxicity [1]. |
Clinical Trial Outcomes The table below summarizes the key findings from the phase I study [1].
| Outcome | Results |
|---|---|
| Dose-Limiting Toxicity (DLT) | All DLTs were related to neutropenia. The 14-day cycle did not permit adequate time for neutrophil recovery [1]. |
| Maximum Tolerated Dose (MTD) | No MTD was declared. Only the 6 and 8 mg/m² dose levels were explored before the trial was stopped [1]. |
| Efficacy | One confirmed complete response in a patient with hepatocellular carcinoma and seven stable disease responses were observed [1]. |
The data presents a mixed but informative picture for researchers: